molecular formula C26H30N2O6 B2893063 propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845628-27-5

propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2893063
CAS No.: 845628-27-5
M. Wt: 466.534
InChI Key: KVYDWUWDDQMZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene-derived compound featuring a 4-oxo-4H-chromen core substituted at positions 3, 7, and 6. Key structural attributes include:

  • Position 8: A (4-ethylpiperazin-1-yl)methyl group, introducing a tertiary amine with a piperazine ring.
  • Position 3: A propyl benzoate ester, influencing lipophilicity and metabolic stability.

This compound is hypothesized to exhibit bioactivity related to kinase inhibition or antioxidant effects due to its chromene scaffold and substituent chemistry.

Properties

IUPAC Name

propyl 4-[8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-3-15-32-26(31)18-5-7-19(8-6-18)34-23-17-33-25-20(24(23)30)9-10-22(29)21(25)16-28-13-11-27(4-2)12-14-28/h5-10,17,29H,3-4,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYDWUWDDQMZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process. One common method includes the reductive amination of 7-hydroxy-4-oxochromen-3-yl derivatives with 4-ethylpiperazine. The reaction is usually carried out in methanol using sodium cyanoborohydride as the reducing agent . The final step involves the esterification of the resulting compound with propyl 4-hydroxybenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromen-2-one moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form a hydroxyl group.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of propyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one moiety can inhibit enzymes involved in oxidative stress. These interactions lead to the compound’s observed biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: Propyl 4-({8-[(Dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

The closest analog, propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS: 847366-06-7), shares the chromene core and propyl benzoate ester but differs in the substituent at position 8 .

Table 1: Structural and Physicochemical Comparison
Property Target Compound (4-Ethylpiperazinyl) Analog (Dimethylamino)
Molecular Formula C₂₆H₃₁N₃O₆ C₂₂H₂₃NO₆
Molecular Weight (g/mol) ~497.55 397.43
Substituent at Position 8 (4-Ethylpiperazin-1-yl)methyl (Dimethylamino)methyl
Polarity Higher (piperazine increases basicity) Moderate
Estimated logP ~2.1 ~3.0
Solubility (aqueous) Improved due to piperazine Reduced (lipophilic)
Key Differences :

The dimethylamino analog lacks the piperazine ring, reducing steric hindrance and basicity.

Biological Implications: The ethylpiperazinyl group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), common in antipsychotics or antihistamines. The dimethylamino variant’s simpler structure may favor membrane permeability but limit target specificity.

Metabolic Stability: The piperazine ring in the target compound could slow hepatic metabolism due to steric protection of the amine, whereas the dimethylamino group may undergo faster N-demethylation .

Comparison with Other Chromene Derivatives

  • Isoxazole-containing derivatives (e.g., compounds 8b and 8c from ) differ fundamentally in their heterocyclic cores (isoxazole vs. chromene), leading to divergent electronic properties and biological targets .
  • Hydroxy-4-oxochromen derivatives without the piperazinyl or dimethylamino groups typically exhibit reduced solubility and altered pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.